

Physicochemical Properties of 4-(Trifluoromethoxy)-DL-phenylalanine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)-DL-phenylalanine

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Abstract

4-(Trifluoromethoxy)-DL-phenylalanine is a synthetic, non-canonical amino acid that holds significant interest within the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group (-OCF₃) onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the known physicochemical properties of **4-(Trifluoromethoxy)-DL-phenylalanine**, detailed experimental protocols for their determination, and an illustrative example of a biological signaling pathway that can be modulated by peptides containing fluorinated phenylalanine analogs.

Core Physicochemical Properties

Precise experimental data for the physicochemical properties of **4-(Trifluoromethoxy)-DL-phenylalanine** are not extensively available in the public domain. The following table summarizes the available information and provides context with data for the parent amino acid, DL-phenylalanine. The trifluoromethoxy group is known to be highly lipophilic and electron-withdrawing, which would be expected to influence these properties.

| Property | 4-(Trifluoromethoxy)-DL-phenylalanine | DL-Phenylalanine (for comparison) |
|--------------------|---------------------------------------|--|
| Molecular Formula | C10H10F3NO3 | C9H11NO2 |
| Molecular Weight | 249.19 g/mol | 165.19 g/mol [1] |
| Appearance | Lyophilized powder | White crystalline platelets; odourless [2] |
| Melting Point | Not available | Decomposes at 271-273 °C [3] |
| Boiling Point | Not available | Not available |
| pKa (carboxyl) | Not available | 1.83 [4] |
| pKa (amino) | Not available | 9.13 [4] |
| logP | Not available | -1.5 (computed) [1] |
| Aqueous Solubility | Not available | 14.11 g/L at 25 °C [4] |
| Purity | 95% | N/A |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of amino acids like **4-(Trifluoromethoxy)-DL-phenylalanine**.

Melting Point Determination

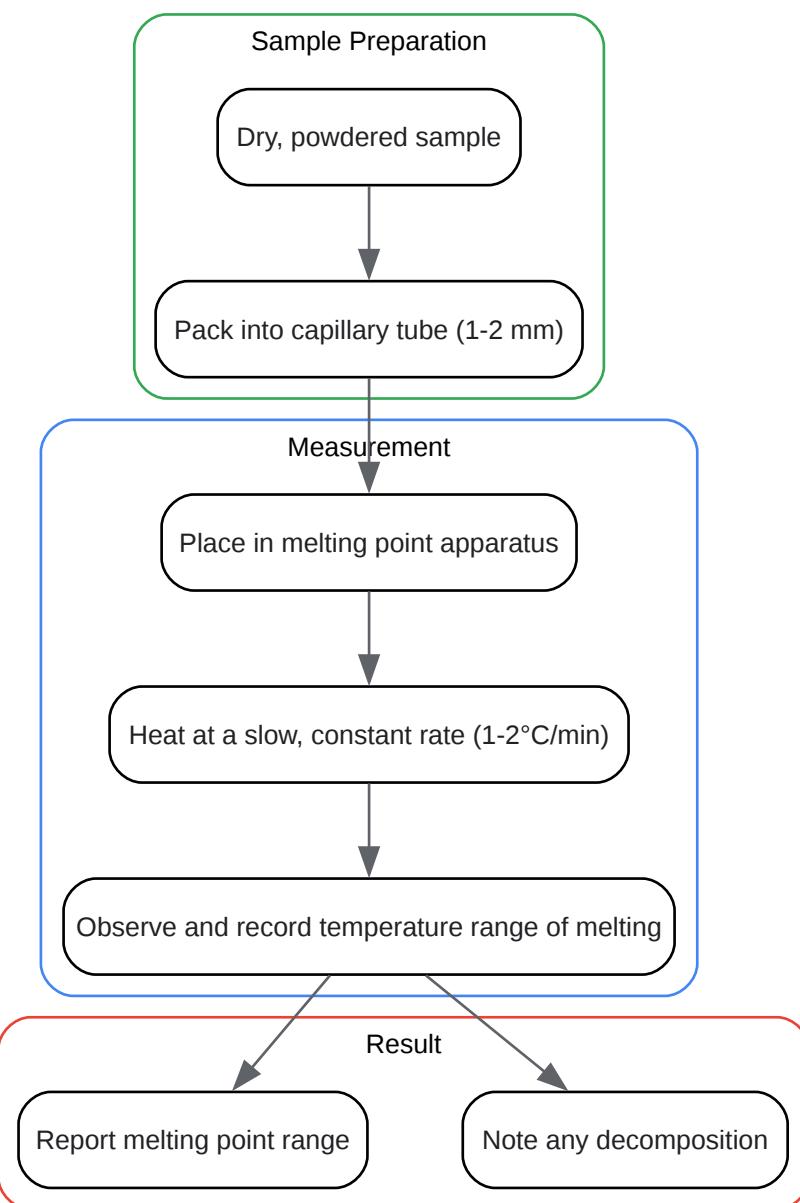
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of the dry, powdered **4-(Trifluoromethoxy)-DL-phenylalanine** is packed into a thin-walled capillary tube to a height of 1-2 mm.[\[5\]](#)
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

- Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.
- Decomposition: For many amino acids, decomposition may occur at or near the melting point, which should be noted.[6]

Experimental Workflow for Melting Point Determination



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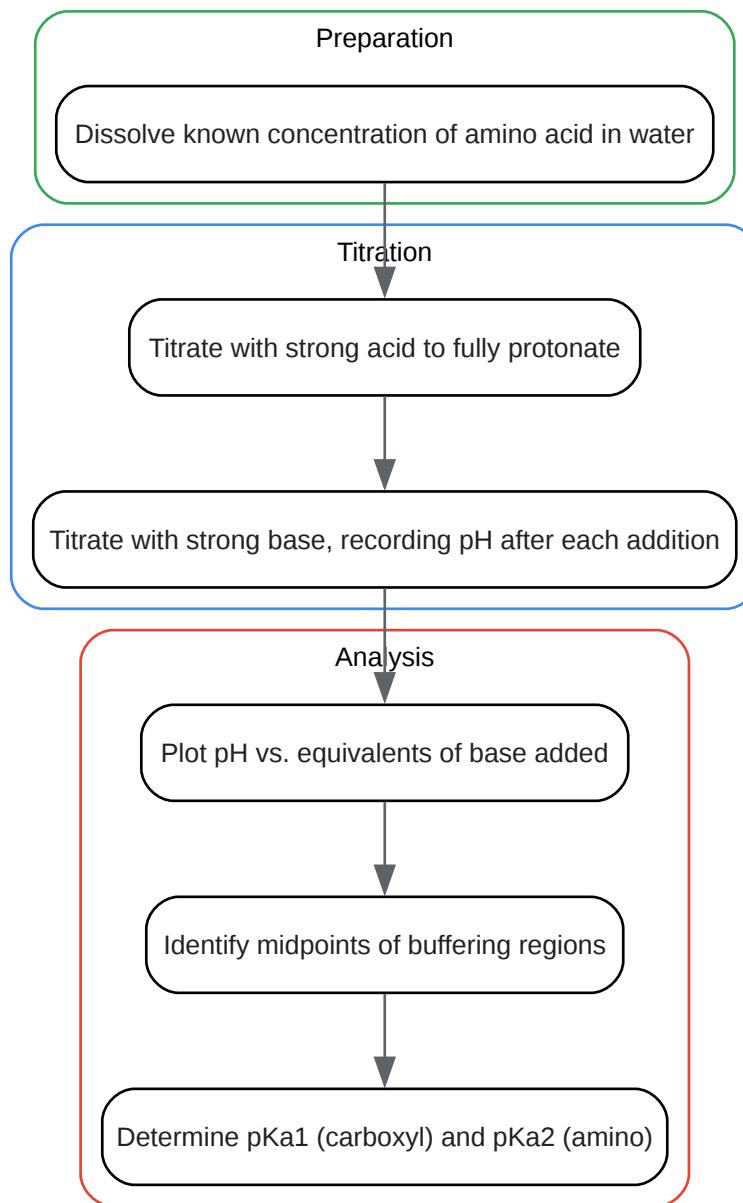
pKa Determination

The pKa values of the ionizable groups (the α -carboxylic acid and α -amino group) are critical for understanding the charge state of the amino acid at different pH values.

Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of **4-(Trifluoromethoxy)-DL-phenylalanine** is dissolved in deionized water.
- Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate both the carboxyl and amino groups. The pH is monitored continuously using a calibrated pH meter.
- Titration with Base: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH is recorded after each incremental addition of the base.
- Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to the pKa of the carboxyl group (pKa1), and the second midpoint corresponds to the pKa of the amino group (pKa2).

Experimental Workflow for pKa Determination



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Workflow for pKa Determination by Titration

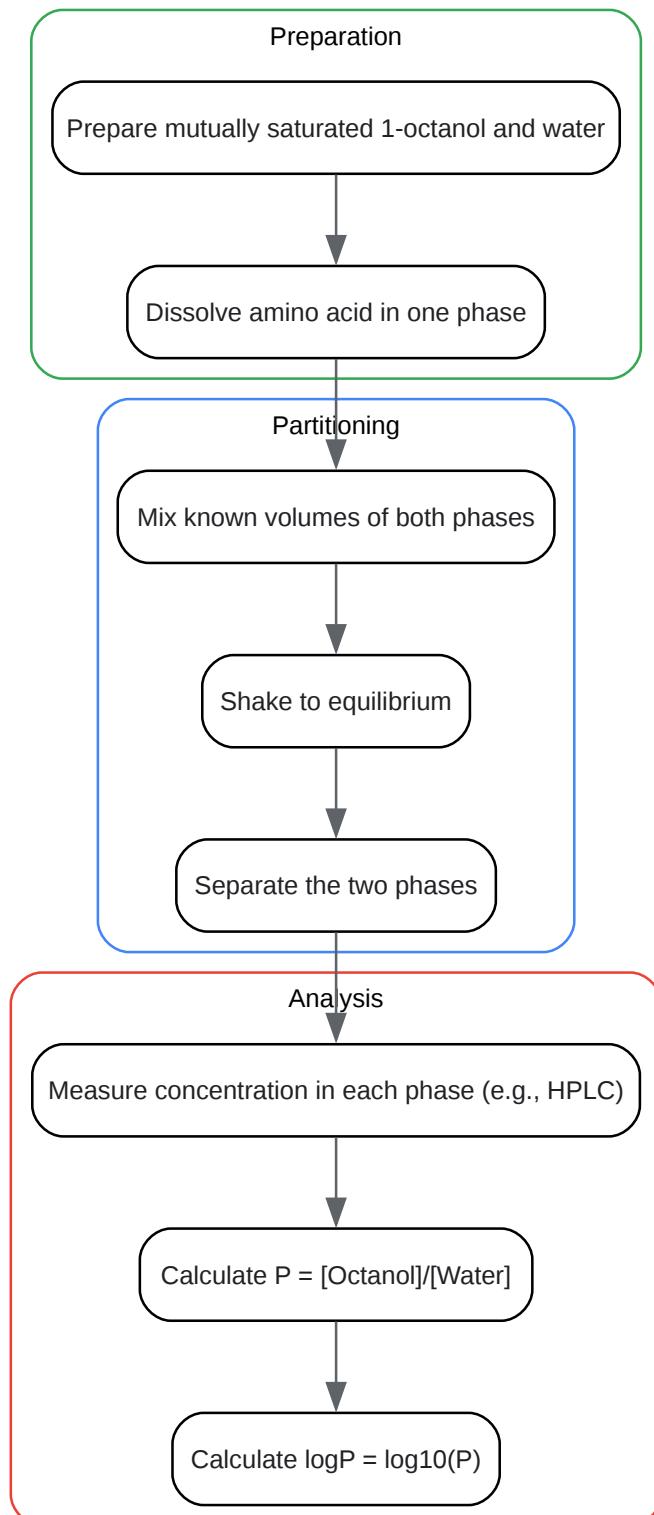
logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

- Solvent System: 1-Octanol and water are used as the immiscible lipid and aqueous phases, respectively. The two phases are mutually saturated by shaking them together for 24 hours before the experiment.[7]
- Sample Preparation: A known amount of **4-(Trifluoromethoxy)-DL-phenylalanine** is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a flask. The flask is then shaken vigorously to allow for the partitioning of the amino acid between the two phases until equilibrium is reached.[8]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.
- Concentration Measurement: The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the 1-octanol phase to its concentration in the aqueous phase. $\log P$ is the base-10 logarithm of P.

Experimental Workflow for logP Determination

[Click to download full resolution via product page](#)*Workflow for logP Determination (Shake-Flask Method)*

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects absorption and distribution in biological systems.

Methodology: Gravimetric Method

- Supersaturated Solution: An excess amount of **4-(Trifluoromethoxy)-DL-phenylalanine** is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Separation of Undissolved Solid: The solution is filtered or centrifuged to remove any undissolved solid.
- Quantification: A known volume of the clear supernatant is carefully removed and the water is evaporated. The mass of the remaining solid is determined gravimetrically.
- Calculation: The solubility is calculated as the mass of the dissolved amino acid per unit volume of water (e.g., in g/L or mg/mL).

Biological Context: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

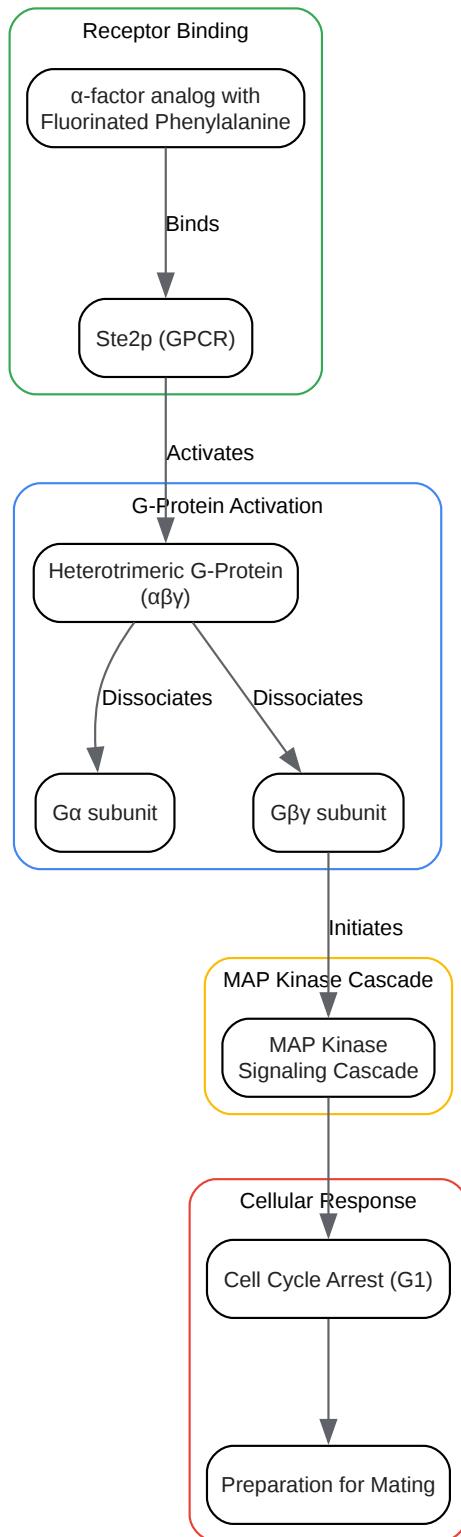
While specific signaling pathways for **4-(Trifluoromethoxy)-DL-phenylalanine** are not yet defined in the literature, the incorporation of fluorinated phenylalanine analogs into peptides is a well-established strategy for modulating their interaction with biological targets. A relevant example is the study of the yeast G protein-coupled receptor (GPCR), Ste2p, which binds the peptide pheromone α -factor.[\[10\]](#)[\[11\]](#)

Studies have shown that substituting the tyrosine residue at position 13 of the α -factor with various fluorinated phenylalanine analogs directly impacts the peptide's binding affinity to Ste2p.[\[10\]](#)[\[11\]](#) This interaction is thought to involve a cation- π interaction between the aromatic ring of the amino acid and a positively charged residue (Arg58) in the receptor's binding pocket.[\[10\]](#)[\[11\]](#) The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential

of the aromatic ring, thereby modulating the strength of this interaction and, consequently, the downstream signaling cascade.[12]

The binding of the α -factor analog to the Ste2p receptor activates an associated heterotrimeric G protein. This leads to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits, which then initiate a MAP kinase cascade, ultimately resulting in cell cycle arrest in the G1 phase to prepare the yeast cell for mating.[10][11] This example illustrates how the introduction of a fluorinated phenylalanine, such as **4-(Trifluoromethoxy)-DL-phenylalanine**, into a peptide can be a powerful tool to fine-tune its biological activity.

GPCR Signaling Pathway Modulated by a Fluorinated Phenylalanine Analog

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Conclusion

4-(Trifluoromethoxy)-DL-phenylalanine represents a valuable building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. While comprehensive experimental data on its physicochemical properties are still emerging, established methodologies for the characterization of amino acids can be readily applied. The strategic incorporation of this and other fluorinated amino acids offers a powerful approach to modulate the biological activity of peptides, as exemplified by the fine-tuning of GPCR signaling pathways. Further research into the precise physicochemical characteristics and biological activities of **4-(Trifluoromethoxy)-DL-phenylalanine** is warranted to fully unlock its potential in drug discovery and development.

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